molecular formula C5H6ClN3O B12960142 (3-Amino-5-chloropyrazin-2-yl)methanol

(3-Amino-5-chloropyrazin-2-yl)methanol

Cat. No.: B12960142
M. Wt: 159.57 g/mol
InChI Key: MELUTTBXIFCSMW-UHFFFAOYSA-N
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Description

(3-Amino-5-chloropyrazin-2-yl)methanol is a heterocyclic compound featuring a pyrazine ring substituted with amino (-NH₂), chloro (-Cl), and hydroxymethyl (-CH₂OH) groups. Pyrazine derivatives are of significant interest in medicinal and materials chemistry due to their electron-deficient aromatic systems, which facilitate diverse reactivity and interactions. The hydroxymethyl group contributes to solubility in polar solvents, making this compound a versatile intermediate for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

(3-amino-5-chloropyrazin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c6-4-1-8-3(2-10)5(7)9-4/h1,10H,2H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELUTTBXIFCSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-amino-2-chloropyrazine with formaldehyde under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of (3-Amino-5-chloropyrazin-2-yl)methanol may involve large-scale chlorination and subsequent functional group modifications. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Amino-5-chloropyrazin-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Amino-5-chloropyrazin-2-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Pyrazine derivatives exhibit greater electron deficiency than pyridine analogs, favoring nucleophilic substitution at chlorine.
  • Pyrazole-based compounds (e.g., and ) demonstrate higher acidity due to tautomerism, unlike pyrazine derivatives.

Challenges :

  • Pyrazine’s electron deficiency complicates direct functionalization, requiring careful control of reaction conditions.

Solubility and Pharmacological Potential

Compound Solubility (Predicted) Biological Relevance
(3-Amino-5-chloropyrazin-2-yl)methanol Moderate in polar solvents Potential kinase inhibitor scaffold due to H-bonding motifs
Ethyl 2,4-diaminothiophene-5-carboxylate Low (lipophilic ester) Anticancer/antimicrobial activity (e.g., thiophene derivatives)
2-Amino-4H-pyran-3,5-dicarbonitrile Low (crystalline solid) Fluorescence properties for sensor applications

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